Myricetin(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

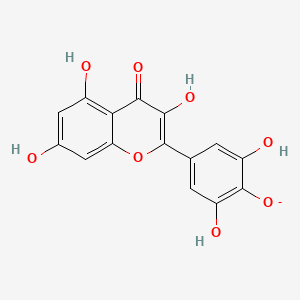

Myricetin(1-) is a flavonol oxoanion that is the conjugate base of myricetin, arising from selective deprotonation of the 3-hydroxy group; major species at pH 7.3. It is a conjugate base of a myricetin.

Aplicaciones Científicas De Investigación

Anticancer Applications

Myricetin exhibits potent anticancer properties through various mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that Myricetin can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), ovarian (A2780), and colorectal cancer cells. It induces apoptosis and modulates several signaling pathways, including the Wnt/β-catenin pathway and MAPK/Akt/mTOR pathways .

-

Mechanisms of Action :

- Induction of Apoptosis : Myricetin has been shown to activate caspase cascades and alter the expression of apoptotic proteins such as Bax and Bcl-2 in cancer cells .

- Inhibition of Metastasis : Research indicates that Myricetin reduces the migration and invasion capabilities of cancer cells by downregulating matrix metalloproteinases (MMP-2/9) and other related genes .

Case Study: Colorectal Cancer

In a study involving an azoxymethane/dextran sodium sulfate (AOM/DSS) model, Myricetin administration resulted in a significant reduction in polyp size and inflammatory markers associated with colorectal tumorigenesis .

Neuroprotective Effects

Myricetin has demonstrated neuroprotective properties that may be beneficial in the context of neurodegenerative diseases:

- Mechanism : It appears to exert protective effects against oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's and Parkinson's diseases. Myricetin's ability to modulate neuroinflammatory responses may contribute to its protective effects .

Case Study: Alzheimer's Disease

Research indicates that Myricetin can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, thereby potentially preventing neurodegeneration associated with this condition .

Antioxidant Properties

As an antioxidant, Myricetin plays a crucial role in scavenging free radicals and reducing oxidative stress:

- Oxidative Stress Reduction : Myricetin has been shown to enhance the body's antioxidant defenses by increasing the activity of endogenous antioxidant enzymes. This activity contributes to its protective effects against various diseases linked to oxidative damage .

Metabolic Enhancement

Myricetin has also been studied for its impact on metabolic health:

- Improvement of Mitochondrial Function : Research indicates that Myricetin enhances mitochondrial biogenesis and function through activation of PGC-1α, a key regulator involved in energy metabolism . This effect has been linked to improved endurance capacity and muscle strength in experimental models.

Case Study: Exercise Performance

In mice studies, Myricetin supplementation improved endurance capacity and increased mitochondrial density, suggesting potential applications for enhancing athletic performance or combating age-related decline in physical fitness .

Summary Table of Applications

| Application Area | Mechanism(s) | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits metastasis | Reduces polyp size in colorectal cancer models |

| Neuroprotection | Reduces oxidative stress, anti-inflammatory effects | Inhibits amyloid-beta aggregation |

| Antioxidant | Scavenges free radicals | Enhances endogenous antioxidant enzyme activity |

| Metabolic Enhancement | Activates PGC-1α | Improves mitochondrial function and endurance |

Análisis De Reacciones Químicas

Formation and Structural Characteristics

Myricetin(1-) arises through selective deprotonation under physiological conditions (pH 7.4) . The loss of the 3-hydroxy proton creates a resonance-stabilized phenoxide ion, enhancing its electron-donating capacity. Key structural features include:

-

Pyrogallol B-ring with three hydroxyl groups

-

Conjugated π-system across the flavone backbone

Table 1: Physicochemical properties influencing reactivity

| Property | Value/Description | Source |

|---|---|---|

| pKa (3-hydroxy group) | 6.30 ± 0.40 (predicted) | |

| Solubility in DMEM | Low stability at 37°C | |

| Redox potential (E°) | -0.45 V vs NHE (pH 7.4) |

Redox Reactions and Metal Interactions

The anionic form exhibits dual antioxidant/prooxidant behavior depending on environmental factors:

Antioxidant Mechanisms

Prooxidant Activity

-

Generates semiquinone radicals in oxidative environments:

Myr O−−e−Myr O∙ -

Enhances DNA damage in presence of Cu²⁺:

"Dimeric Cu(II)-myricetin complexes induce 3.8× more strand breaks than monomeric forms"

Dimerization and Polymerization

Myricetin(1-) undergoes rapid self-association in biological media:

Table 2: Dimerization kinetics in DMEM

| Temperature | k (min⁻¹) | Half-life | Major Product |

|---|---|---|---|

| 37°C | 0.118 | 5.9 min | Dimer A (m/z 635.07) |

| 4°C | 0.0041 | 169 min | Dimer A (m/z 635.07) |

The reaction proceeds through:

-

Radical coupling of semiquinone intermediates

-

Subsequent oxidation to quinone methide derivatives (m/z 633.05)

-

Degradation to smaller fragments (m/z 469.04) via retro-Diels-Alder

Enzymatic Interactions

Myricetin(1-) modulates enzyme activity through competitive inhibition:

Table 3: Inhibition constants for key enzymes

| Enzyme | Substrate | Kₐ (nM) | Mechanism |

|---|---|---|---|

| ENPP1 | ATP | 32 | Active-site occlusion |

| Xanthine Oxidase | Xanthine | 150 | Electron transfer block |

Notable effects include:

Stability and Degradation Pathways

The anion's stability depends critically on medium composition:

Key findings:

Propiedades

Fórmula molecular |

C15H9O8- |

|---|---|

Peso molecular |

317.23 g/mol |

Nombre IUPAC |

2,6-dihydroxy-4-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenolate |

InChI |

InChI=1S/C15H10O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,16-20,22H/p-1 |

Clave InChI |

IKMDFBPHZNJCSN-UHFFFAOYSA-M |

SMILES canónico |

C1=C(C=C(C(=C1O)[O-])O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.